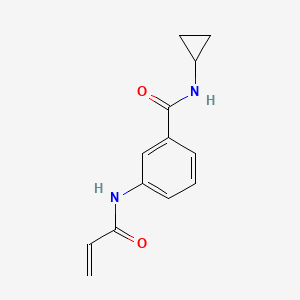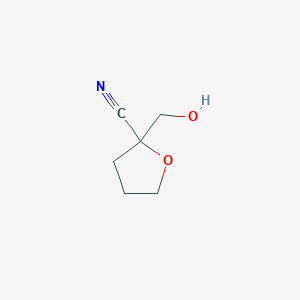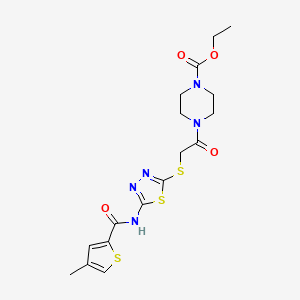![molecular formula C12H15N3O3 B2735565 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 885953-58-2](/img/structure/B2735565.png)
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is structurally categorized as a phenethylamine . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis
The molecular formula of 2-(3,4-dimethoxyphenyl)ethanamine is C10H15NO2 . The structure of the synthesized compounds was confirmed by spectral methods .Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .Physical and Chemical Properties Analysis
The melting point of 2-(3,4-dimethoxyphenyl)ethanamine is 195-196℃ (ethanol). It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). It forms a crystalline solid .Applications De Recherche Scientifique
Heterocyclic Rearrangement : A study by Potkin et al. (2012) explored the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This process, confirmed by single crystal X-ray analysis, is significant in the synthesis of complex heterocyclic compounds, which could have applications in drug development and materials science (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, assessing their in vitro inhibitory activities against pathogenic bacteria and fungi. Some compounds exhibited significant antibacterial activities, and their anti-proliferative activity was evaluated against various cancer cell lines, highlighting the potential of these compounds in antimicrobial and anticancer therapies (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Synthesis and Structural Analysis : Fuloria et al. (2009) synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated their anti-bacterial and anti-fungal activity. The study indicated that certain synthesized oxadiazoles have significant potential in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Ring-Fission and Bond Cleavage Reaction Study : Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. The study focused on the formation and structural determination of tertiary amines and the mechanism of ring fission in the oxadiazole system, providing insights into the complex chemistry of these compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTZDJKPNQHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)



![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
